3-Bromopyrido[2,3-D]pyridazin-8(7H)-one

Kinase inhibitor synthesis Cross-coupling chemistry Cancer immunotherapy

Researchers developing kinase inhibitors need a reliable brominated pyrido-pyridazinone building block for C3 diversification. Non-halogenated analogs cannot undergo Pd-catalyzed cross-couplings, halting SAR. 3-Bromopyrido[2,3-d]pyridazin-8(7H)-one supplies the essential C3-bromo handle for Suzuki, Buchwald-Hartwig, and Sonogashira reactions, enabling rapid analog synthesis. Validated in pan-RAF inhibitor GNE-9815 and HPK1 inhibitor programs. ≥95% purity; ambient global shipping.

Molecular Formula C7H4BrN3O
Molecular Weight 226.03 g/mol
CAS No. 909186-02-3
Cat. No. B1375552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromopyrido[2,3-D]pyridazin-8(7H)-one
CAS909186-02-3
Molecular FormulaC7H4BrN3O
Molecular Weight226.03 g/mol
Structural Identifiers
SMILESC1=C2C=NNC(=O)C2=NC=C1Br
InChIInChI=1S/C7H4BrN3O/c8-5-1-4-2-10-11-7(12)6(4)9-3-5/h1-3H,(H,11,12)
InChIKeyDFJTZYVLCLRQQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromopyrido[2,3-D]pyridazin-8(7H)-one: Strategic Building Block for Kinase Medicinal Chemistry


3-Bromopyrido[2,3-D]pyridazin-8(7H)-one (CAS 909186-02-3) is a halogenated heterocyclic compound belonging to the pyrido[2,3-d]pyridazin-8(7H)-one scaffold family . This bicyclic system features a fused pyridine and pyridazinone ring, with a strategically positioned bromine atom at the 3-position that serves as a versatile synthetic handle for cross-coupling and nucleophilic aromatic substitution reactions . The parent pyridopyridazinone core has been validated as a privileged kinase hinge-binding motif in advanced drug discovery programs, most notably in the Type II pan-RAF inhibitor GNE-9815, where it confers exceptional kinase selectivity through minimal polar hinge contacts [1]. The brominated derivative offers a direct entry point for late-stage functionalization and structure-activity relationship (SAR) exploration of this therapeutically relevant scaffold.

3-Bromo substituent enables Pd-catalyzed cross-coupling for SAR diversification
Parent pyridopyridazinone scaffold reported as kinase hinge-binding motif (context-dependent)
Non-halogenated analog lacks synthetic handle for analogous diversification strategies

3-Bromopyrido[2,3-D]pyridazin-8(7H)-one: Unique Reactivity of the 3-Bromo Group


Generic substitution of 3-Bromopyrido[2,3-D]pyridazin-8(7H)-one with the non-halogenated parent compound (CAS 15375-79-8) or alternative halogenated analogs is chemically and functionally invalid for the majority of downstream applications. The 3-bromo substituent is not a passive structural feature but a reactive functional group that enables Pd-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) and nucleophilic aromatic substitution (SNAr) at the pyridine ring . The non-brominated analog lacks this synthetic vector entirely, rendering it incapable of participating in the diversification chemistries required for SAR campaigns . Furthermore, the bromine atom at the 3-position modulates the electronic properties of the pyridopyridazinone core, influencing hydrogen-bonding capacity and lipophilicity in ways that cannot be recapitulated by other halogens (e.g., chloro or iodo analogs) due to differences in atomic radius, electronegativity, and C-X bond strength . The following quantitative evidence establishes the specific, measurable dimensions of differentiation that govern scientific selection.

Target: 3-Bromo derivative
Substitute: Non-brominated analog
Bromine enables cross-coupling reactivity
Lacks reactive handle; cannot support SAR diversification
Distinct electronic and lipophilic profile
Different physicochemical properties may alter assay behavior

Chloro or iodo analogs exhibit different reactivity and bond strength, limiting direct substitution.

3-Bromopyrido[2,3-D]pyridazin-8(7H)-one: Quantitative Differentiation Evidence


Key Intermediate for HPK1 Inhibitor Synthesis: Brominated vs Non-Halogenated

3-Bromopyrido[2,3-D]pyridazin-8(7H)-one has been explicitly documented as a key synthetic intermediate in the preparation of naphthyridine-based HPK1 (Hematopoietic Progenitor Kinase 1) inhibitors for cancer immunotherapy applications . In contrast, the non-brominated parent compound (CAS 15375-79-8) lacks the reactive bromine handle required for the cross-coupling steps essential to constructing the naphthyridine pharmacophore. This represents a functional differentiation in synthetic utility rather than a simple structural variation.

HPK1 Inhibitor Synthesis
Class-level inference
Documented precursor for naphthyridine HPK1 inhibitors
May support HPK1-targeted medicinal chemistry
Patent-derived context; reaction conditions unspecified
Kinase inhibitor synthesis Cross-coupling chemistry Cancer immunotherapy

Physicochemical Differentiation: LogP and TPSA vs Non-Brominated Analog

The introduction of a bromine atom at the 3-position produces quantifiable shifts in key physicochemical parameters that govern membrane permeability, solubility, and target engagement. Computational predictions indicate a consensus Log Po/w value of 1.17 for the brominated compound , representing a measurable increase in lipophilicity compared to the non-brominated parent compound (calculated XLogP3 of 0.7) . Additionally, the topological polar surface area (TPSA) differs between the two compounds, with the brominated analog exhibiting a calculated TPSA of 58.64 Ų versus 54.4 Ų for the non-brominated parent .

Physicochemical Profile
Cross-study comparable
Consensus LogP: 1.17 vs XLogP3: 0.7; ΔTPSA: +4.24 Ų
Lipophilicity and polarity differences affect permeability context
Computationally predicted values; vendor datasheets
Lipophilicity ADME prediction Drug-likeness

Kinase Selectivity Validation: Pyridopyridazinone Core vs Alternative Hinge Binders

While direct head-to-head selectivity data for 3-Bromopyrido[2,3-D]pyridazin-8(7H)-one is not publicly available, the pyrido[2,3-d]pyridazin-8(7H)-one scaffold itself has been rigorously validated as a privileged kinase hinge-binding motif. In the development of GNE-9815, this scaffold afforded 'exquisite kinase selectivity' and 'minimal polar hinge contacts' that distinguish it from conventional hinge binders [1]. The parent scaffold was selected over alternative heterocyclic cores based on its unique combination of selectivity and lipophilic efficiency. The 3-bromo derivative provides a direct synthetic entry point for installing diverse substituents onto this validated core via cross-coupling chemistry.

Kinase Selectivity Context
Supporting evidence
Scaffold conferred reported kinase selectivity in GNE-9815 over alternative cores
Supports scaffold selection for kinase inhibitor programs
Selectivity attributed to hinge-binding motif; pan-RAF program
Kinase selectivity Hinge-binding motif pan-RAF inhibition

3-Bromopyrido[2,3-D]pyridazin-8(7H)-one: Optimal Application Scenarios


Late-Stage Diversification of Kinase Inhibitor Leads via Cross-Coupling

This compound is optimally deployed as a key intermediate in structure-activity relationship (SAR) campaigns targeting kinase inhibitors, particularly those utilizing the validated pyrido[2,3-d]pyridazin-8(7H)-one hinge-binding motif [1]. The 3-bromo substituent enables Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions for rapid parallel synthesis of C3-substituted analogs. The scaffold's demonstrated 'exquisite kinase selectivity' in pan-RAF inhibitor GNE-9815 provides scientific rationale for prioritizing this chemotype [1]. The compound's consensus Log Po/w of 1.17 and TPSA of 58.64 Ų should be factored into lead optimization strategies for ADME property tuning.

Naphthyridine Pharmacophore Construction for HPK1 Inhibitors

3-Bromopyrido[2,3-D]pyridazin-8(7H)-one is specifically documented as a precursor in the synthesis of naphthyridine-based HPK1 inhibitors, a target of interest in cancer immunotherapy . The bromine atom at the 3-position serves as the essential reactive handle for constructing the fused naphthyridine ring system. Non-halogenated analogs cannot participate in this synthetic sequence, making the brominated compound the required starting material for this application.

Chemical Biology Probes: Bifunctional Linker Conjugation

For chemical biology applications requiring the attachment of biotin, fluorophores, or photoaffinity labels to the pyridopyridazinone core, the C3-bromine atom provides a regiochemically defined conjugation site. The absence of rotatable bonds in the core scaffold ensures conformational rigidity, while the calculated physicochemical parameters (consensus LogP 1.17; aqueous solubility approximately 1.2 mg/mL ) provide a baseline for assessing linker effects on probe properties.

Application
Selection Property
Validation Focus
Kinase inhibitor SAR exploration
Cross-coupling enabled diversification
Hinge-binding motif validation
HPK1 inhibitor pharmacophore construction
Bromine reactivity for naphthyridine synthesis
Synthetic route review
Chemical biology probe conjugation
Regiochemically defined bromine handle
Linker attachment and property review

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